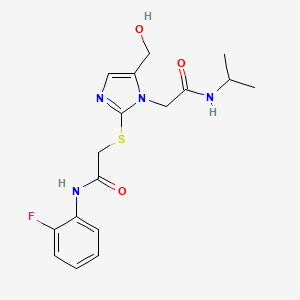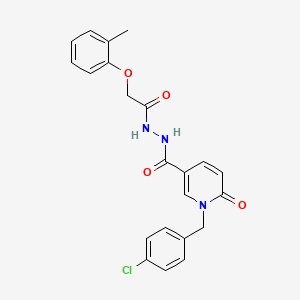
1-(4-chlorobenzyl)-6-oxo-N'-(2-(o-tolyloxy)acetyl)-1,6-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-6-oxo-N'-(2-(o-tolyloxy)acetyl)-1,6-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-6-oxo-N'-(2-(o-tolyloxy)acetyl)-1,6-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-6-oxo-N'-(2-(o-tolyloxy)acetyl)-1,6-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Architectures
The study on novel pyridine-based hydrazone derivatives, including similar compounds, emphasizes their potential in creating supramolecular architectures through ultrasonication. These architectures are stabilized by intra- and intermolecular hydrogen bonds and other non-covalent interactions, showcasing the compound's relevance in materials science. The compounds exhibit remarkable nonlinear optical (NLO) properties, making them promising for applications in optoelectronics and photonics (Khalid et al., 2021).
Molecular Docking and Screening
Further research demonstrates the utility of related pyridine and fused pyridine derivatives in molecular docking and in vitro screening. These compounds show moderate to good binding energies towards specific proteins, indicating their potential as scaffolds for drug development. Their antimicrobial and antioxidant activities have been explored, suggesting applications in combating oxidative stress and microbial infections (Flefel et al., 2018).
Antiviral Evaluation
Another study focuses on the synthesis of sugar uracil-1-ylmethylhydrazones and their derivatives, testing their activity against hepatitis B virus. These compounds showed moderate antiviral activities, hinting at their potential in antiviral research and therapy development (Ali et al., 2007).
Weak Hydrogen Bonds in Crystal Structures
Research into oxazolidinecarbohydrazides, which share structural similarities with the compound of interest, reveals the role of weak hydrogen bonds and π-π stacking interactions in stabilizing their crystal structures. This insight is crucial for the design of molecular materials with specific physical properties (Nogueira et al., 2015).
Green Chemistry Approaches
A notable study involves the green synthesis of 1,4-dihydropyridine-3,5-dicarbohydrazones under grind-stone chemistry, highlighting an eco-friendly method for producing compounds with significant anticancer activity. This approach minimizes the environmental impact of chemical synthesis and opens new avenues for sustainable pharmaceutical manufacturing (Gomha et al., 2020).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-[2-(2-methylphenoxy)acetyl]-6-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-15-4-2-3-5-19(15)30-14-20(27)24-25-22(29)17-8-11-21(28)26(13-17)12-16-6-9-18(23)10-7-16/h2-11,13H,12,14H2,1H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIMSZNSSAPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-6-oxo-N'-(2-(o-tolyloxy)acetyl)-1,6-dihydropyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

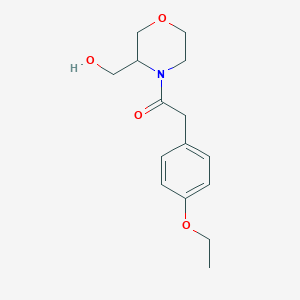
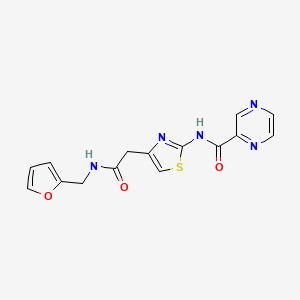
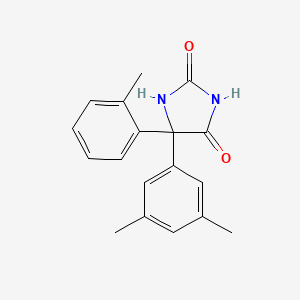
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2704951.png)
![(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2704954.png)
![2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2704955.png)
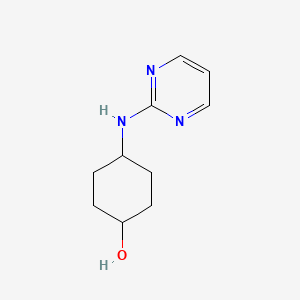
![N-(3-chloro-4-fluorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2704958.png)
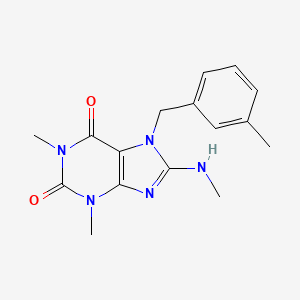
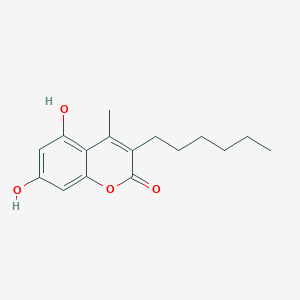
![(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2704962.png)
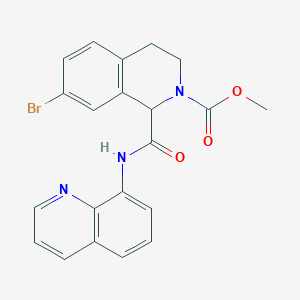
![4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2704965.png)
